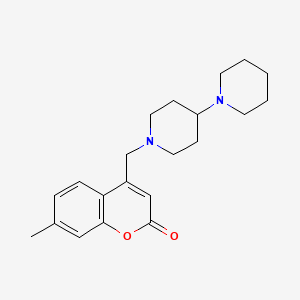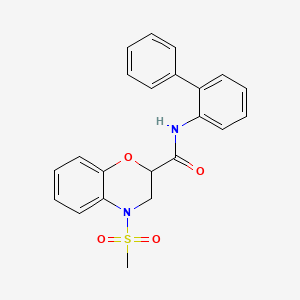![molecular formula C16H18N4O5S B11227974 N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-nitrobenzamide](/img/structure/B11227974.png)
N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-nitrobenzamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure with a thieno[3,4-c]pyrazole core, which is known for its diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-nitrobenzamide typically involves multiple steps, including the formation of the thieno[3,4-c]pyrazole core and subsequent functionalization One common method starts with the cyclization of appropriate precursors to form the thieno[3,4-c]pyrazole ringThe final step involves the coupling of the benzamide moiety under suitable conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining consistent quality .
Análisis De Reacciones Químicas
Types of Reactions
N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amine, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and various acids and bases are employed under controlled conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amine derivative, while oxidation can produce various oxygenated compounds .
Aplicaciones Científicas De Investigación
N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-nitrobenzamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to inhibit certain enzymes or receptors, thereby modulating cellular processes. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Known for its anti-tubercular activity.
tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate: Used in green chemistry applications.
1-(5-tert-butyl-2-methyl-2H-pyrazol-3-yl)-3-(4-chloro-phenyl)-urea: A compound with potential pharmaceutical applications.
Uniqueness
N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-nitrobenzamide stands out due to its unique thieno[3,4-c]pyrazole core, which imparts distinct chemical and biological properties. Its combination of functional groups allows for versatile chemical modifications and a broad range of applications .
Propiedades
Fórmula molecular |
C16H18N4O5S |
|---|---|
Peso molecular |
378.4 g/mol |
Nombre IUPAC |
N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-nitrobenzamide |
InChI |
InChI=1S/C16H18N4O5S/c1-16(2,3)19-14(12-8-26(24,25)9-13(12)18-19)17-15(21)10-4-6-11(7-5-10)20(22)23/h4-7H,8-9H2,1-3H3,(H,17,21) |
Clave InChI |
HEDYUXILXUMZSC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)N1C(=C2CS(=O)(=O)CC2=N1)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B11227891.png)
![N-benzyl-2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11227896.png)
![N-(4-chlorophenyl)-2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11227900.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2-oxo-2-(piperidin-1-yl)ethyl)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one](/img/structure/B11227920.png)

![1-[(3-chlorobenzyl)sulfonyl]-N-phenylpiperidine-3-carboxamide](/img/structure/B11227925.png)
![ethyl 4-[7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazine-1-carboxylate](/img/structure/B11227926.png)

![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B11227945.png)
![N-benzyl-N-(4-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)acetamide](/img/structure/B11227948.png)

![(E)-3-(2-(furan-2-ylmethylene)hydrazinyl)pyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione](/img/structure/B11227953.png)
![6-allyl-N-cyclopentyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11227954.png)
![1-methyl-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11227959.png)
